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Compound of Interest

(R)-2-amino-3-cyclohexyl-2-
Compound Name:
methylpropanoic acid

Cat. No. 812299791

Executive Summary & Structural Context

(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is a non-proteinogenic

-disubstituted amino acid. Structurally, it combines the lipophilicity of a cyclohexyl side chain
with the conformational constraints of an

-methyl group.

Medicinal Chemistry Significance:
o Proteolytic Stability: The quaternary

-carbon eliminates the acidic proton required for PLP-dependent transamination and
sterically hinders protease access, significantly increasing plasma half-life in peptide
therapeutics.

e Conformational Lock: The

-methyl group restricts

torsion angles, favoring helical conformations (specifically
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-helix or

-helix promotion) in peptide backbones.

Compound Profile

Property Value

IUPAC Name ;ZCIi?d)-Z-amino-3-cyc|ohexy|-2-methy|propanoic
Formula

Molecular Weight 185.27 g/mol

Monoisotopic Mass 185.1416 Da

Chirality (R)-enantiomer

Solubility Water (moderate), Methanol (good), DMSO

(good)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: Due to the quaternary

-center, the typical

-proton signal (

3.5-4.5 ppm) is absent. The diagnostic handle becomes the

-methyl singlet and the diastereotopic

-methylene protons, which often appear as an AB system due to the adjacent chiral center.

Experimental Protocol (Recommended)

e Solvent:

(with NaOD for solubility if zwitterionic) or

(preferred for observing amide/amine protons).
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« Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for aqueous; TMS for
organic.

e Frequency: 400 MHz minimum recommended to resolve cyclohexyl multiplets.

Predicted H NMR Data (400 MHz, )

Note: Values are derived from structural analogs (

-Me-Phe, Cha) and general shift increments.

Assignment

Position Multiplicit Integral
(Ppm) Al 9 Logic
Deshielded by
-CH 1.45-1.55 Singlet (s) 3H -amino/carboxyl
groups.
Diastereotopic
protons (Pro-
AB Quartet /
-CH 1.60-1.85 _ 2H R/Pro-S)
Multiplet . .
adjacent to chiral
center.
Methine proton
attached to
Cyclohexyl (C1" 1.20-1.40 Multiplet (m) 1H CH
Overlappin
Cyclohexyl Complex p.p 9 ]
) 0.90-1.75 10H equatorial/axial
(Ring) Envelope
protons.

Predicted C NMR Data (100 MHz, )
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Position Type Notes
(ppm) yp
Typical amino acid
Carbonyl (C=0) 174.0-176.0 Quaternary
carboxyl range.
Significantly downfield
_Carbon 60.5 - 63.0 Quaternary due to N/COOH
substitution.
CH .
_Carbon 42.0-45.0 Methylene bridge.
Cyclohexyl (C1" 33.0-35.0 CH Ring attachment point.
CH Diagnostic methyl
21.0-23.0
-Methyl signal.
Remaining ring
Cyclohexyl (Ring) 25.5-26.5 CH carbons (often

clustered).

NMR Assignment Workflow

The following diagram illustrates the logic flow for assigning the specific signals of this

molecule, separating the aliphatic envelope.
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1H NMR Spectrum (DMSO-d6)

D20 Exchange check|Integration = 3H \ Integration = 13H

Exchangeable Protons Sharp Singlet
(8.0 - 8.5 ppm) (2.4 - 1.6 ppm)

Aliphatic Region
(0.9 - 1.9 ppm)

Beta-CH2 (AB System)
Diastereotopic

HSQC (CH/CH2)

Cyclohexyl Envelope
(Multiplets)

Click to download full resolution via product page
Figure 1: Logic flow for deconvoluting the crowded aliphatic region of (R)-

-methylcyclohexylalanine.

Mass Spectrometry (MS)

Method: Electrospray lonization (ESI) in Positive Mode is the standard for this polar analyte.
Fragmentation Pattern
The fragmentation of

-methyl amino acids follows specific pathways distinct from standard amino acids due to the
stability of the tertiary carbocation intermediates.

e Parent lon

:m/z 186.15
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o Base Peak (Likely): m/z 140.14 (Immonium lon)
e Secondary Fragments:

o m/z 169.1

o m/z 140.1 (Isobaric with immonium, distinguished by high-res MS)

Immonium lon Calculation

For an amino acid with structure

, the immonium ion is
. For this
-methyl analog:

e Structure:
e Formula:

e Exact Mass: 140.1439 Da

MS Fragmentation Pathway Diagram

[M-H]+
m/z 186.15

-46 Da

(COOH + H) :
Immonium lon Inductive Cleavage Cyclohexyl-CH2+
[M - COOH]+ miz 97.09
miz 140.14 '

Click to download full resolution via product page

Figure 2: Primary ESI(+) fragmentation pathways. The m/z 140 ion is the diagnostic quantifier.

Infrared Spectroscopy (IR)
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Samples are typically analyzed as KBr pellets or via ATR (Attenuated Total Reflectance). The
spectrum varies significantly depending on whether the sample is a zwitterion or a
hydrochloride salt.

Key Diagnostic Bands (HCI Salt Form)

Wavenumber (cm

Assignment Description

)

Broad ammonium (

2800 - 3100 N-H/C-H ) stretch overlapping with

aliphatic C-H stretching.[1]

Strong, sharp carbonyl stretch
1735 - 1750 C=0 (Acid) (characteristic of un-ionized
COOH in HCI salt).

Asymmetric bending of

1580 - 1600 N-H Bend
group.
CH Aliphatic bending
1450 'CH (Methyl/Methylene/Cyclohexyl)
C-O stretch of the carboxylic
1200 - 1250 C-O

acid.

Quality Control & Purity Analysis

Critical Directive: Standard HPLC on C18 columns cannot distinguish enantiomers. You must
use Chiral HPLC or derivatization.

Enantiomeric Purity Protocol (Marfey's Method)

To verify the (R)-configuration against the (S)-enantiomer:

o Derivatization: React sample with FDAA (Marfey's Reagent).
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e Mechanism: Converts enantiomers into diastereomers (

'S

).

e Separation: Analyze via standard C18 RP-HPLC. The diastereomers will have distinct
retention times.

» Validation: Compare against a racemic standard of
-methylcyclohexylalanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of (R)- -Methylcyclohexylalanine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12299791#spectroscopic-data-nmr-ir-ms-for-r-2-
amino-3-cyclohexyl-2-methylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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